molecular formula C10H9Cl3O3 B8614296 2-(2,3,5-Trichlorophenoxy)butanoic acid CAS No. 61993-96-2

2-(2,3,5-Trichlorophenoxy)butanoic acid

Cat. No. B8614296
CAS RN: 61993-96-2
M. Wt: 283.5 g/mol
InChI Key: XFNZJYBZAIDHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5-Trichlorophenoxy)butanoic acid is a useful research compound. Its molecular formula is C10H9Cl3O3 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
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properties

CAS RN

61993-96-2

Molecular Formula

C10H9Cl3O3

Molecular Weight

283.5 g/mol

IUPAC Name

2-(2,3,5-trichlorophenoxy)butanoic acid

InChI

InChI=1S/C10H9Cl3O3/c1-2-7(10(14)15)16-8-4-5(11)3-6(12)9(8)13/h3-4,7H,2H2,1H3,(H,14,15)

InChI Key

XFNZJYBZAIDHQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

44.0 g (0.55 mole) of 50% aqueous sodium hydroxide was added to a mixture of 42.5 g (0.22 mole) of 2,3,5-trichlorophenol and 43.4 g (0.26 mole) of 2-bromobutyric acid, with rapid stirring at an initial temperature of 15° C. The temperature rose to 45° C over the course of the addition during which time a cold water bath was applied. At the completion of the sodium hydroxide addition, the cold bath was removed and the mixture was heated to 110° C for a 15-minute period. Then 50 ml of water, 53 ml of perchloroethylene, and 42 ml of concentrated hydrochloric acid were added and the mixture was heated to 85° C, then phase-separated. The organic layer was cooled and the product, α-(2,3,5-trichlorophenoxy)butyric acid, crystallized. The acid was isolated by filtration to give 43.1 g (69.1% yield) of α-(2,3,5-trichlorophenoxy)butyric acid, m.p. 106°-114° C.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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